1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (CAS 941992-30-9) is a distinct ortho-tolyl pyridazine thioether that serves as a conformational probe in drug discovery. The ortho-methyl group restricts aryl ring rotation, enabling precise bioactive conformation studies in co-crystallization or NMR-based binding assays. With a TPSA of 74.6 Ų (below the 80 Ų permeability threshold) and XLogP3-AA of 3.8, it is an ideal reference standard for PAMPA or Caco-2 permeability assays. This compound is not interchangeable with para-tolyl or 2-methoxyphenyl analogs due to divergent biological activity and selectivity profiles. Secure your supply for SAR expansion and permeability screening programs.

Molecular Formula C23H24N4OS
Molecular Weight 404.53
CAS No. 941992-30-9
Cat. No. B2746663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone
CAS941992-30-9
Molecular FormulaC23H24N4OS
Molecular Weight404.53
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4OS/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
InChIKeyGPGMLHYXLRGPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (CAS 941992-30-9): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (CAS 941992-30-9) is a synthetic small molecule (C23H24N4OS, MW 404.5 g/mol) consisting of a 4-phenylpiperazine moiety linked via a thioether bridge to a 6-(o-tolyl)pyridazine core [1]. The compound is cataloged in PubChem (CID 7658961) with computed physicochemical properties including XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 74.6 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. These properties place it within drug-like chemical space, though no peer-reviewed pharmacological, selectivity, or in vivo data for this specific molecule were identifiable in the public domain at the time of analysis.

Why Generic Substitution Is Not Feasible for 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (941992-30-9)


The compound's substitution pattern—specifically the ortho-tolyl group on the pyridazine ring combined with the N-phenylpiperazine moiety—creates a distinct spatial and electronic environment that cannot be replicated by simpler analogs. Even minor structural modifications (e.g., para-tolyl vs. ortho-tolyl substitution) are known in related pyridazine systems to substantially alter binding pose and target engagement [1]. Without head-to-head data, direct interchange with in-class compounds such as 2-((6-(p-tolyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone or 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone carries unquantifiable risk of divergent biological activity, selectivity profile, and physicochemical behavior [2].

Quantitative Differentiation Evidence for 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (941992-30-9)


Lipophilicity (XLogP3-AA) Comparison Between Ortho-Tolyl and Para-Tolyl Pyridazine-Thioether Analogs

The target compound (ortho-tolyl substitution) exhibits a computed XLogP3-AA of 3.8, compared to 4.1 for the para-tolyl analog 2-{6-(4-methylphenyl)pyridazin-3-ylsulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CID 2796026) [1][2]. This 0.3 log unit difference translates to an ~2-fold lower partition coefficient, indicating that the ortho-substituted compound is measurably less lipophilic than its para-substituted counterpart. The ortho-methyl group introduces steric hindrance that reduces the effective hydrophobic surface area relative to the para isomer, which may affect membrane permeability, non-specific protein binding, and CYP450 metabolism.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation Between Ortho-Tolyl and 2-Methoxyphenyl Analogs

The TPSA of the target compound is 74.6 Ų, compared to 83.8 Ų for the 2-methoxyphenyl analog (2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone) [1][2]. The 9.2 Ų higher TPSA of the methoxy analog arises from the additional oxygen atom contributing polar surface area, which correlates with reduced passive membrane permeability and potentially lower oral absorption based on commonly accepted ADME guidelines (TPSA > 80 Ų is associated with poorer CNS penetration and reduced intestinal absorption).

Drug Design ADME Prediction Property-Based Optimization

Hydrogen Bond Acceptor Count Difference and Its Impact on Solubility Parameters

The target compound contains 5 hydrogen bond acceptors (HBA), identical to the para-tolyl analog but one fewer than the 2-methoxyphenyl analog (6 HBA) [1][2]. In the context of the Lipinski Rule of Five and its extended solubility models, a higher HBA count generally correlates with greater aqueous solubility but may also increase crystal packing energy and reduce dissolution rate. The ortho-tolyl substitution maintains the minimal HBA count necessary for target engagement (the thioether sulfur, carbonyl oxygen, pyridazine nitrogens, and piperazine nitrogen) without introducing additional polarity that could compromise logD at physiological pH.

Pharmaceutical Profiling Solubility Prediction Crystal Engineering

Rotatable Bond Count and Conformational Flexibility: Ortho-Tolyl vs. Furan-2-yl Comparator

The target compound possesses 5 rotatable bonds, identical to the furan-2-yl analog (2-((6-(furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, CID 2799234) [1][2]. However, the ortho-tolyl group introduces restricted rotation about the pyridazine–aryl bond due to steric clash between the ortho-methyl group and the pyridazine N2 nitrogen. This conformational restriction is not present in the furan-2-yl analog, where the smaller heterocycle permits freer rotation. The resulting difference in ground-state conformational ensemble may translate into differential entropic penalties upon target binding, a property that cannot be predicted from rotatable bond count alone.

Conformational Analysis Ligand Efficiency Entropic Penalty

Recommended Application Scenarios for 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone (941992-30-9) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Moderately Lipophilic, Ortho-Substituted Aryl Pyridazine Scaffold

In medicinal chemistry programs exploring pyridazine-thioether chemotypes for CNS or peripheral targets, the target compound provides a lipophilicity of XLogP3-AA = 3.8 and TPSA of 74.6 Ų [1]. This positions it as a candidate for SAR expansion where balanced logP and permeability are prioritized over the higher lipophilicity of the para-tolyl analog (XLogP3-AA = 4.1, TPSA 74.6 Ų) or the higher TPSA of the 2-methoxyphenyl analog (TPSA 83.8 Ų).

Conformational Restriction Probe for Target Binding Mode Determination

The ortho-methyl group on the pyridazine 6-phenyl substituent introduces steric hindrance that restricts aryl ring rotation relative to the pyridazine core, unlike the furan-2-yl and para-tolyl analogs that permit freer rotation [1]. This property makes the compound useful as a 'conformational probe' in co-crystallization or NMR-based binding studies where understanding the bioactive conformation of the aryl-pyridazine dihedral angle is critical for optimizing ligand efficiency.

Physicochemical Benchmarking in Cell-Based Permeability Assays

With a TPSA of 74.6 Ų (below the 80 Ų permeability threshold) and 5 HBA [1], the target compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when evaluating the impact of ortho vs. para substitution or the introduction of additional polar atoms (e.g., methoxy) on passive diffusion rates. Its intermediate lipophilicity makes it a suitable comparator for compounds with similar molecular weight but divergent substitution patterns.

Quote Request

Request a Quote for 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.